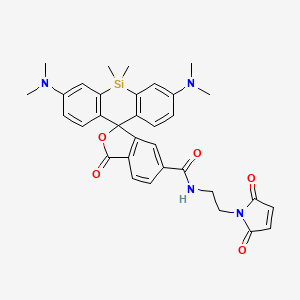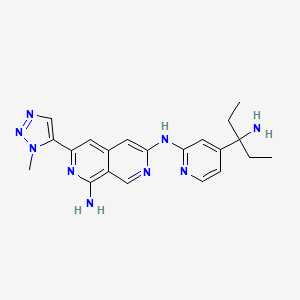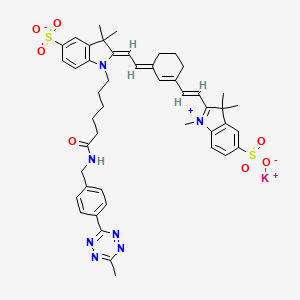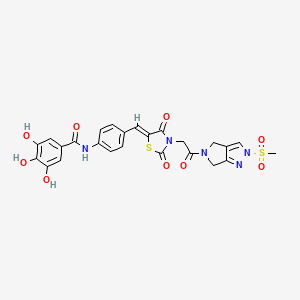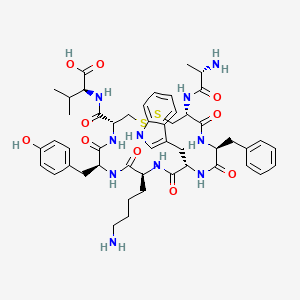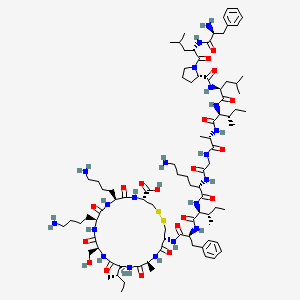
Protac ppm-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PPM-3 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PPM-3 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under specific conditions to yield PPM-3. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of PPM-3 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often involves continuous flow reactors and advanced purification techniques to obtain PPM-3 in large quantities with high purity.
化学反应分析
Types of Reactions: PPM-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving PPM-3 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of PPM-3 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the PPM-3 molecule.
科学研究应用
PPM-3 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, PPM-3 is studied for its potential role in cellular processes and as a probe for biochemical assays. In medicine, PPM-3 shows promise as a therapeutic agent due to its unique pharmacological properties. Industrially, PPM-3 is utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of PPM-3 involves its interaction with specific molecular targets and pathways. PPM-3 can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
PPM-3 is often compared with other similar compounds to highlight its unique properties. Similar compounds include PPM-1 and PPM-2, which share some structural similarities but differ in their chemical reactivity and biological activity. PPM-3 stands out due to its higher stability and broader range of applications.
属性
分子式 |
C54H69N11O6S |
|---|---|
分子量 |
1000.3 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[7-[4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyphenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1 |
InChI 键 |
QGJQNPNZAYRDMS-OESUUHGFSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


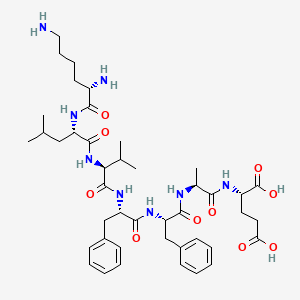


![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
